1-(3-nitrobenzyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridine-3-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro group could introduce some interesting electronic effects, as nitro groups are electron-withdrawing. This could influence the reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The nitro group is electron-withdrawing, which could make the benzene ring more susceptible to electrophilic aromatic substitution. The carbonyl group could also be reactive, particularly in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a nitro group could make the compound more polar, affecting its solubility in different solvents .Scientific Research Applications
Antimicrobial and Antifungal Properties
- Novel derivatives of 6-oxo-pyridine-3-carboxamide, including structures related to 1-(3-nitrobenzyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridine-3-carboxamide, have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds showed broad-spectrum antibacterial activity, comparable to Ampicillin and Gentamicin, and were effective against Aspergillus fumigatus (El-Sehrawi et al., 2015).
Ring-Opening Reactions
- Research on carbapenem-derived p-nitrobenzyl esters, closely related to the chemical , has shown that primary amine-promoted ring-opening reactions can lead to the formation of pyrrolidine derivatives. This indicates potential utility in creating new molecular structures for various applications (Valiullina et al., 2020).
Applications in Cancer Research
- Derivatives similar to this compound have been synthesized and investigated for their potential as anticancer agents. Molecular docking studies have shown significant interactions with the colchicine binding site of tubulin, suggesting a role in inhibiting tubulin polymerization and potential anticancer activity (Jayarajan et al., 2019).
Drug Delivery Systems
- A study on a 1, 4‐dihydropyridine ⇌ pyridinium salt type redox system, which is structurally related to the compound , proposed its use for the site-specific and sustained delivery of drugs to the brain. This system successfully delivered an alkylating antitumor agent into the brain (El-Sherbeny et al., 2003).
Synthesis and Structural Analysis
- Research has been conducted on the synthesis and X-ray diffraction of derivatives based on 6-oxo-1,6-dihydropyridin-3-carboxamide, which is structurally related to the subject compound. These studies provide insight into the molecular and crystal structures of these compounds, which is crucial for understanding their potential applications (Okul et al., 2019).
Future Directions
properties
IUPAC Name |
N-(4-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-14-5-8-17(9-6-14)21-20(25)16-7-10-19(24)22(13-16)12-15-3-2-4-18(11-15)23(26)27/h2-11,13H,12H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZFJUOCUJHOGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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